N-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
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Overview
Description
N-[4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE is a chemical compound with a complex structure that includes a brominated isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE typically involves the reaction of 5-bromo-1,3-dioxoisoindoline with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoindoline moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N-[4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug lead compound.
Mechanism of Action
The mechanism of action of N-[4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. It is known to activate E3 ligase, which ubiquitinylates proteins for proteolysis. This process is crucial for regulating protein levels within cells and can impact various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL)-ACETAMIDE: A closely related compound with similar structural features.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: Another compound with a brominated isoindoline moiety, known for its role as an E3 ligase activator.
Uniqueness
N-[4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE is unique due to its specific substitution pattern and its ability to activate E3 ligase. This makes it a valuable compound for research into protein regulation and potential therapeutic applications .
Properties
Molecular Formula |
C16H11BrN2O3 |
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Molecular Weight |
359.17 g/mol |
IUPAC Name |
N-[4-(5-bromo-1,3-dioxoisoindol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H11BrN2O3/c1-9(20)18-11-3-5-12(6-4-11)19-15(21)13-7-2-10(17)8-14(13)16(19)22/h2-8H,1H3,(H,18,20) |
InChI Key |
OBWMXLOTZWNMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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